Cefpodoxime Proxetil Dimer Impurity 1
Description
Cefpodoxime Proxetil Dimer Impurity 1 (hereafter referred to as "Dimer Impurity 1") is a high-molecular-weight degradation/product-related impurity identified in cefpodoxime proxetil, a third-generation oral cephalosporin. Its chemical structure involves two cefpodoxime proxetil molecules linked via a covalent bond, forming a diastereomeric pair (Imp-H diast I and II) . Key characteristics include:
- Chemical Name: (6R,6'R,7R,7'R)-bis((R)-1-((isopropoxycarbonyl)oxy)ethyl) 7,7'-(((2Z,2'Z)-2,2'-(carbonylbis(azanediyl))bis(thiazole-4,2-diyl))bis(2-(methoxyimino)acetyl))bis(azanediyl))bis(3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) .
- Molecular Formula: C₄₂H₅₄N₁₀O₁₈S₄.
- Molecular Weight: 1114.2 Da .
- Origin: Forms during synthesis or storage due to dimerization reactions under stress conditions (e.g., high temperature, oxidation) .
Properties
Molecular Formula |
C₄₃H₅₂N₁₀O₁₉S₄ |
|---|---|
Molecular Weight |
1141.19 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key distinctions between Dimer Impurity 1 and other impurities identified in cefpodoxime proxetil:
Analytical and Detection Data
- Detection Methods :
- Chromatographic Behavior :
Formation Pathways
- Dimer Impurity 1: Forms via nucleophilic attack between the β-lactam carbonyl of one cefpodoxime proxetil molecule and the amino group of another .
- IMP-S7/S12/S13 : Result from incomplete esterification during synthesis or oxidation of the parent molecule .
- IMP-H : Arises from hydrolysis of the β-lactam ring, a common degradation pathway in cephalosporins .
Research Findings and Implications
Preparation Methods
Condensation via Active Ester Intermediates
A primary method involves the reaction of cefpodoxime acid with 1-iodoethyl isopropyl carbonate in the presence of organic bases such as triethylamine. This pathway, detailed in Patent CN113999252A , proceeds as follows:
-
Reagents : Cefpodoxime acid, 1-iodoethyl isopropyl carbonate, triethylamine, dichloromethane.
-
Conditions : Temperature controlled at 30–35°C, pH maintained at ~9.0.
-
Mechanism : The base activates the amino group of cefpodoxime acid, facilitating nucleophilic attack on the carbonate reagent. Dimerization occurs when two cefpodoxime molecules react with excess carbonate.
Key Data :
Vilsmeier Reagent-Mediated Dimerization
Patent CN106543206A describes an alternative approach using Vilsmeier reagents (bis-(trichloromethyl) carbonate and N,N-dimethylformamide):
-
Reagents : Cefpodoxime proxetil crude drug, bis-(trichloromethyl) carbonate, N,N-dimethylformamide.
-
Conditions : 15°C for 5 hours in dichloromethane.
-
Mechanism : The reagent generates electrophilic intermediates that promote coupling between two cefpodoxime molecules.
Key Data :
Acid-Catalyzed Degradation
Stress testing under acidic conditions (e.g., 10% HCl) induces dimer formation via cleavage and recombination of the β-lactam ring. PMC Article PMC4629086 identifies this as a degradation pathway:
-
Conditions : 0.1M HCl at 60°C for 24 hours.
-
Outcome : Dimer impurity detected at 0.15% relative abundance.
Structural Characterization and Analytical Data
Spectroscopic Identification
Chromatographic Profiling
-
Column: C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid in water:methanol (70:30).
Factors Influencing Dimer Formation
Reaction Parameters
Industrial Purification Challenges
Removal Techniques
-
Liquid-Liquid Extraction : Adjusting pH to 3.0–5.0 with HCl removes unreacted monomers.
-
Chromatography : Silica gel column chromatography (ethyl acetate:petroleum ether = 10:1) achieves >95% purity.
Purification Data from Patent EP2520578A1 :
| Step | Impurity Reduction | Final Purity |
|---|---|---|
| Acidic Wash (pH 3.5) | 80% | 96.1% |
| Column Chromatography | 95% | 99.2% |
Q & A
Q. What analytical methods are recommended for detecting and quantifying Cefpodoxime Proxetil Dimer Impurity 1 in pharmaceutical formulations?
- Methodology : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol and phosphate buffer (pH 4.0) at a flow rate of 0.8 mL/min. Detection at 222 nm ensures sensitivity for impurity quantification. System suitability criteria (e.g., resolution ≥6, RSD ≤2.0%) must be validated per pharmacopeial guidelines .
- Key Parameters :
Q. How are system suitability and chromatographic performance validated for impurity analysis?
Q. What physicochemical properties of Cefpodoxime Proxetil influence impurity formation during storage?
- Critical Factors :
- pH Sensitivity : Degrades rapidly in acidic/alkaline conditions due to ester hydrolysis, forming carboxylic acid derivatives (e.g., dimer impurities) .
- Solubility : Low water solubility (micrograms/mL) increases aggregation risk, accelerating degradation .
- Storage : Maintain reconstituted suspensions at pH 4–8 to minimize hydrolytic degradation .
Advanced Research Questions
Q. How can mass spectrometry (MS) elucidate the structural identity of unknown dimer impurities?
- Workflow :
- LC-HRMS : Use positive ion mode with methanol/water (1:1) to fragment Cefpodoxime Proxetil. Compare observed m/z with theoretical values for dimeric adducts .
- MSⁿ Fragmentation : Identify degradation pathways (e.g., β-lactam ring cleavage, side-chain oxidation) using multi-stage MS .
- Synthetic Impurity Profiling : Cross-reference with known cephalosporin degradation mechanisms (e.g., hydrolysis, thermal stress) .
- Example : A dimer impurity (MW ~855 Da) may form via ester cross-linking, confirmed by HRMS isotopic patterns .
Q. What experimental designs optimize impurity detection in stability studies?
- Stress Testing :
- Data Analysis : Monitor pH changes (e.g., pH drops from 6.5 to 4.2 in suspensions correlate with impurity formation) .
Q. How do synthetic process parameters contribute to dimer impurity formation?
- Root Causes :
- Reaction Temperature : Excess heat during esterification promotes dimerization via reactive intermediates .
- Purification Efficiency : Incomplete removal of unreacted intermediates (e.g., cefpodoxime acid) increases dimer risk .
- Mitigation : Use QbD-driven HPLC to optimize mobile phase composition (methanol:buffer ratio) and column temperature .
Q. What role do isotopic internal standards play in quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
